ethyl {[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate
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Overview
Description
Ethyl {[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a purine ring system, which is a common structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl {[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity due to the presence of the purine ring system.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of perfumes and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl {[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate involves its interaction with specific molecular targets in biological systems. The purine ring system allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Ethyl propionate: An ester with a sweet odor, used in perfumes and flavorings.
Uniqueness
Ethyl {[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate is unique due to the presence of the purine ring system, which imparts potential biological activity not found in simpler esters . This makes it a valuable compound for research in various fields, including chemistry, biology, and medicine .
Properties
Molecular Formula |
C15H22N4O4S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
ethyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate |
InChI |
InChI=1S/C15H22N4O4S/c1-5-23-10(20)8-24-15-16-12-11(19(15)7-6-9(2)3)13(21)17-14(22)18(12)4/h9H,5-8H2,1-4H3,(H,17,21,22) |
InChI Key |
TTWLUUBRDIKFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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